Cas no 89303-63-9 (Pyrazino[2',3':3,4]pyrido[1,2-a]indole,1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans- (9CI))
89303-63-9 structure
Product Name:Pyrazino[2',3':3,4]pyrido[1,2-a]indole,1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans- (9CI)
Numero CAS:89303-63-9
MF:C20H29N3
MW:311.464364767075
CID:724451
PubChem ID:3034029
Update Time:2025-04-19
Pyrazino[2',3':3,4]pyrido[1,2-a]indole,1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Atiprosine
- Pyrazino[2',3':3,4]pyrido[1,2-a]indole,1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans- (9CI)
- atiprosin
- NS00126508
- DTXSID101029397
- PYRAZINO(2',3':3,4)PYRIDO(1,2-A)INDOLE, 1-ETHYL-1,2,3,4,4A,5,6,12B-OCTAHYDRO-12-METHYL-4-(1-METHYLETHYL)-, TRANS, (Z)-2-BUTENEDIOATE
- Atiprosin [INN]
- UNII-ALS52889WF
- Atiprosina [Spanish]
- Atiprosina
- PD160732
- (2R,7S)-3-Ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene
- Atiprosinum [Latin]
- Pyrazino(2',3':3,4)pyrido(1,2-a)indole, 1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans-
- 89303-63-9
- Atiprosinum
- TRANS-1-ETHYL-1,2,3,4,4A,5,6,12B-OCTAHYDRO-4-ISOPROPYL-12-METHYLPYRAZINO(2',3':3,4)PYRIDO(1,2-A)INDOLE MALEATE
- ALS52889WF
-
- Inchi: 1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3/t18-,20+/m0/s1
- Chiave InChI: WXNVFYIBELASJW-AZUAARDMSA-N
- Sorrisi: N1(C(C)C)CCN(CC)[C@H]2C3=C(C)C4C=CC=CC=4N3CC[C@H]12
Proprietà calcolate
- Massa esatta: 311.23600
- Massa monoisotopica: 311.236147938g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 23
- Conta legami ruotabili: 2
- Complessità: 423
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 11.4Ų
Proprietà sperimentali
- PSA: 11.41000
- LogP: 3.68480
Pyrazino[2',3':3,4]pyrido[1,2-a]indole,1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans- (9CI) Letteratura correlata
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
89303-63-9 (Pyrazino[2',3':3,4]pyrido[1,2-a]indole,1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans- (9CI)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso